5-(2-Ethoxy-5-((4-isopropylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
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Overview
Description
5-(2-Ethoxy-5-((4-isopropylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a complex organic compound with a unique structure that includes a pyrazolo[4,3-d]pyrimidinone core. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Ethoxy-5-((4-isopropylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one involves multiple steps, including the formation of the pyrazolo[4,3-d]pyrimidinone core and subsequent functionalization. The key steps typically involve:
Formation of the Pyrazolo[4,3-d]pyrimidinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the ethoxy, isopropylpiperazinyl, and sulfonyl groups through various substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-(2-Ethoxy-5-((4-isopropylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
5-(2-Ethoxy-5-((4-isopropylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Ethoxy-5-((4-isopropylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Sildenafil: A well-known compound with a similar pyrazolo[4,3-d]pyrimidinone core.
Vardenafil: Another compound with structural similarities and similar therapeutic applications.
Uniqueness
5-(2-Ethoxy-5-((4-isopropylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C24H34N6O4S |
---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
5-[2-ethoxy-5-(4-propan-2-ylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C24H34N6O4S/c1-6-8-19-21-22(28(5)27-19)24(31)26-23(25-21)18-15-17(9-10-20(18)34-7-2)35(32,33)30-13-11-29(12-14-30)16(3)4/h9-10,15-16H,6-8,11-14H2,1-5H3,(H,25,26,31) |
InChI Key |
OJECJYBJIYAQBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C(C)C)OCC)C |
Origin of Product |
United States |
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